

4-Bromo-3,5-difluoro-2-iodoaniline physical properties

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Compound of Interest

Compound Name: 4-Bromo-3,5-difluoro-2-iodoaniline

Cat. No.: B1380953

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An In-depth Technical Guide to the Physicochemical Profile of **4-Bromo-3,5-difluoro-2-iodoaniline**

Executive Summary

This technical guide provides a comprehensive analysis of the physical and chemical properties of **4-Bromo-3,5-difluoro-2-iodoaniline**, a highly functionalized aniline derivative of significant interest to researchers in medicinal chemistry and materials science. Due to the compound's specific and complex substitution pattern, empirical data in publicly accessible literature is limited. This guide addresses this gap by integrating available information with a predictive analysis based on the established properties of its close structural analogs. By examining the discrete contributions of the bromo, iodo, and difluoro substituents, we construct a reliable physicochemical profile to guide its synthesis, handling, and application in drug development and advanced material design. The narrative emphasizes the causality behind its properties, providing field-proven insights into its stability, reactivity, and analytical characterization.

Molecular Structure and Identification

4-Bromo-3,5-difluoro-2-iodoaniline is a unique synthetic building block. Its aromatic ring is heavily substituted with four different groups: an amine ($-NH_2$), two fluoro groups, a bromo group, and an iodo group. This dense functionalization imparts specific steric and electronic properties, making it a valuable intermediate for creating complex molecular architectures. The iodine and bromine atoms, in particular, serve as versatile handles for cross-coupling reactions,

while the fluorine atoms can enhance metabolic stability and binding affinity in pharmaceutical candidates.

Table 1: Core Identifiers for **4-Bromo-3,5-difluoro-2-iodoaniline**

Identifier	Value	Source
IUPAC Name	4-Bromo-3,5-difluoro-2-iodoaniline	-
Molecular Formula	C ₆ H ₃ BrF ₂ IN	Calculated
Molecular Weight	363.90 g/mol	Calculated
Canonical SMILES	<chem>C1(=C(C(=C(C(=C1F)Br)F)I)N)</chem>	Predicted
InChI Key	(Predicted)	-
CAS Number	Not readily available	-

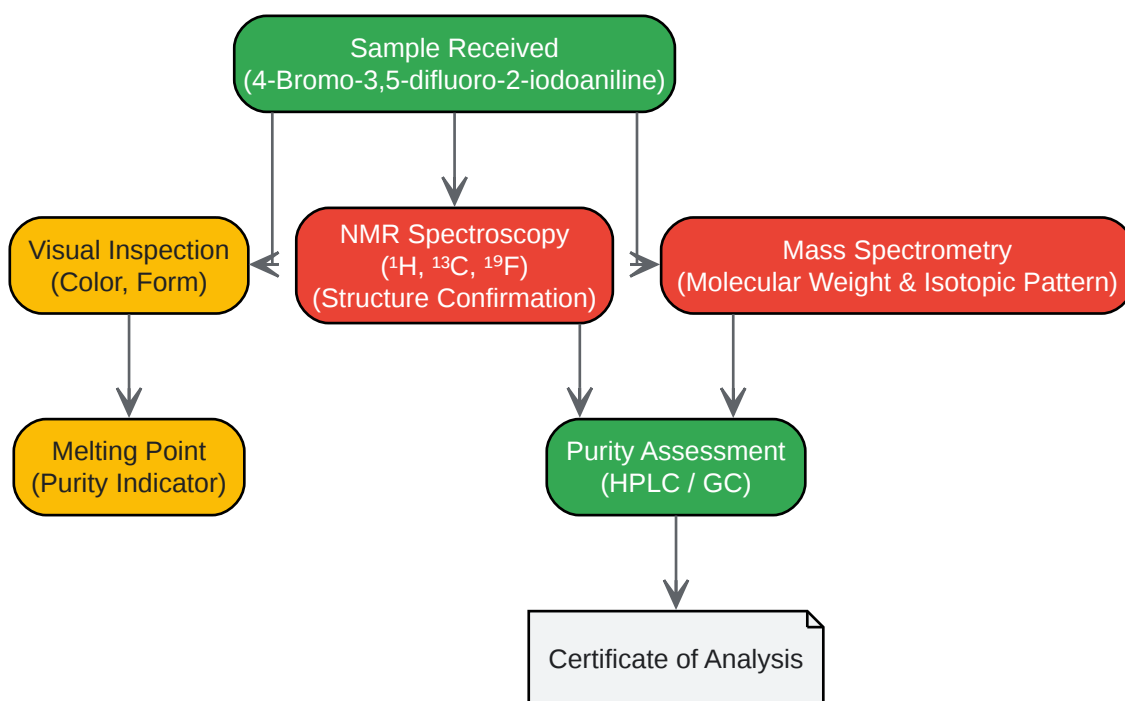
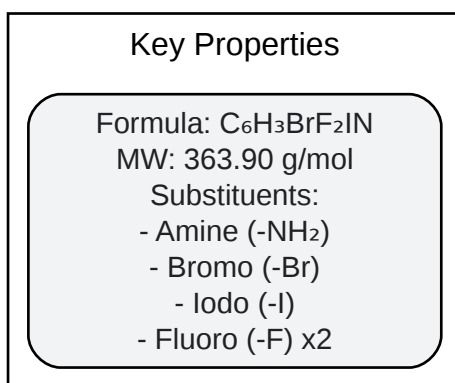
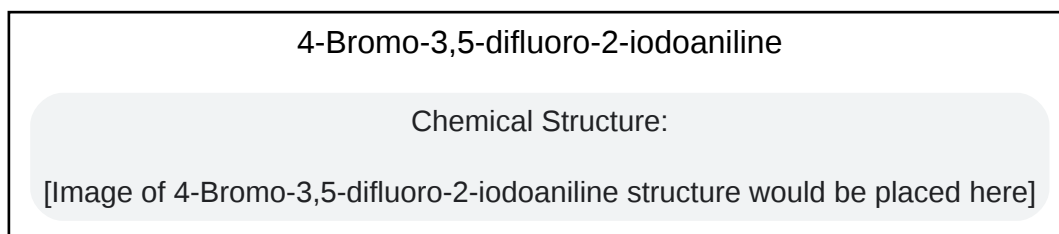
To build a predictive profile, we will compare it with several key structural analogs for which empirical data is available.

Table 2: Properties of Key Structural Analogs

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)
4-Bromo-3,5-difluoroaniline	203302-95-8	C ₆ H ₄ BrF ₂ N	208.01	97 - 102[1]
4-Bromo-2-iodoaniline	66416-72-6	C ₆ H ₅ BrIN	297.92	69 - 72[2][3]
4-Bromo-3-fluoroaniline	656-65-5	C ₆ H ₅ BrFN	190.02	66 - 73[4]
3,5-Difluoro-4-iodoaniline	1542-34-3	C ₆ H ₄ F ₂ IN	255.00	Not Available

The progressive addition of heavy halogens (Iodine) and electronegative fluorine atoms significantly increases the molecular weight and is expected to elevate the melting point of the target compound compared to its simpler analogs due to increased molecular surface area and stronger intermolecular forces (dipole-dipole and London dispersion forces).

Diagram 1: Structure of 4-Bromo-3,5-difluoro-2-iodoaniline



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